molecular formula C5H10FNO2S B599572 (2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid CAS No. 199526-45-9

(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid

Cat. No.: B599572
CAS No.: 199526-45-9
M. Wt: 167.198
InChI Key: REVAVDAFEFRPLL-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid is a fluorinated derivative of L-homocysteine, an amino acid that plays a crucial role in the metabolism of methionine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid typically involves the use of S-adenosyl-L-homocysteine and fluoromethyl iodide. The reaction is catalyzed by halide methyltransferases, which facilitate the transfer of the fluoromethyl group to the sulfur atom of L-homocysteine . The reaction conditions generally include mild temperatures and neutral pH to ensure the stability of the fluorinated product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of biocatalysts, such as engineered human methionine adenosyltransferase, has been explored to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

(2S)-2-amino-4-(fluoromethylsulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2S/c6-3-10-2-1-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVAVDAFEFRPLL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCF)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSCF)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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